molecular formula C12H17N3O2 B13164197 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide

Cat. No.: B13164197
M. Wt: 235.28 g/mol
InChI Key: MTGGESXWQJNJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide is a bicyclic heterocyclic compound featuring a fused pyrrolizine core with a carboxamide substituent. Its complex structure includes multiple hydrogenated rings and functional groups, contributing to unique physicochemical properties. The compound’s synthesis often involves chlorination and amination steps, as seen in analogous pyrrolizine derivatives .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-hydroxy-1-imino-3a,4,4a,5,6,7,8,8a-octahydropyrrolo[1,2-a]indole-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c13-11-9(12(14)17)10(16)8-5-6-3-1-2-4-7(6)15(8)11/h6-8,13,16H,1-5H2,(H2,14,17)

InChI Key

MTGGESXWQJNJNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3N2C(=N)C(=C3O)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

The core heterocyclic structure is often synthesized via cyclization reactions involving suitable amino and carbonyl precursors. A typical approach involves:

Functional Group Introduction

  • Amino group introduction is achieved via nucleophilic substitution or reductive amination.
  • Oxidation steps are used to introduce the oxo functionalities, often employing mild oxidants like PCC or chromium-based reagents.

Amide Formation

The final step involves converting carboxylic acid derivatives into the corresponding amides, typically through:

  • Activation of the carboxylic acid (e.g., using coupling agents like DCC or EDC).
  • Nucleophilic attack by ammonia or amines to form the amide linkage.

Specific Preparation Methods

Methodology Based on Patent CN103373953A (Preparation of Related Heterocyclic Compounds)

This patent details a synthesis route for heterocyclic compounds similar in structure, involving:

Advantages:

  • Use of inexpensive raw materials.
  • Mild reaction conditions.
  • High stereoselectivity.

Example Procedure for Amide Formation

Based on the synthesis of similar compounds, a typical protocol involves:

  • Activation of the carboxylic acid derivative with DCC or EDC in a dry solvent like dichloromethane.
  • Addition of ammonia or an amine to form the amide.
  • Purification via recrystallization or chromatography.

Reaction Conditions:

  • Temperature: 0°C to room temperature.
  • Time: 2–12 hours.
  • Solvent: Dichloromethane, acetonitrile, or ethanol.

Reaction Conditions and Optimization

Parameter Typical Range Remarks
Temperature 0°C – 100°C Mild to moderate heating to facilitate cyclization and amidation
Solvent Water, ethanol, acetonitrile, dichloromethane Choice depends on reaction step and solubility
Reaction Time 1–12 hours Sufficient for high yield and purity
Reagents Acid catalysts (HCl, TFA), coupling agents (DCC, EDC) For cyclization and amide formation

Advantages of the Developed Methods

Summary of Data Tables

Step Reagents Solvent Temperature Duration Key Notes
1 Amino precursor + protecting groups Water, ethanol, acetonitrile 0°C–25°C 1–4 hours Protection of amino groups
2 Acid or base catalyst Same as above 20°C–100°C 1–12 hours Cyclization to form heterocycle
3 Activation reagent (DCC/EDC) Dichloromethane 0°C–25°C 2–8 hours Amide bond formation
4 Ammonia/amine Same as above Room temp 2–12 hours Final amide synthesis

Chemical Reactions Analysis

Types of Reactions

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

A. 3-Imino-1-oxo-decahydro-1H-cyclohexa[b]pyrrolizine-2-carboxamide

  • Structural Differences: The imino (-NH) group replaces the amino (-NH₂) group at position 3, and the decahydro designation indicates full saturation of all rings, unlike the target compound’s partially unsaturated system.
  • Synthesis and Stability: This analog is listed as discontinued by suppliers, suggesting challenges in synthesis, stability, or commercial viability . The amino group in the target compound may enhance solubility or reactivity compared to the imino variant.

B. 2-{3-Oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic Acid

  • Core Structure : A cyclohepta[c]pyridazine system replaces the pyrrolizine core, with a larger seven-membered ring and an acetic acid side chain.
  • Physicochemical Properties :
Property Target Compound (Cyclohexa[b]pyrrolizine) Cyclohepta[c]pyridazine Derivative
Hydrogen Bond Donors 2 (amino + amide) 1 (carboxylic acid)
Hydrogen Bond Acceptors 4 (amide + ketone) 4 (pyridazine + ketone + acid)
Topological Polar Surface Area ~90 Ų (estimated) 70 Ų
  • The higher hydrogen bond donors in the target compound may improve aqueous solubility but reduce membrane permeability.
Physicochemical and Functional Comparisons
Compound Class Key Features Challenges/Limitations
Cyclohexa[b]pyrrolizines Bicyclic core with amino-carboxamide substituents; moderate complexity (MW ~250–300) Potential steric hindrance from fused rings
Decahydro Cyclohexa Analogs Fully saturated systems; improved metabolic stability Limited commercial availability
Thiadiazolo-pyrimidines Sulfur-containing heterocycles; synthesized without catalysts Lower hydrogen bonding capacity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.